molecular formula C18H12ClN5 B2801934 2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338977-13-2

2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2801934
CAS RN: 338977-13-2
M. Wt: 333.78
InChI Key: MNHZZYGELUGKII-RIYZIHGNSA-N
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Description

“2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS No. 338977-13-2 . It has a molecular weight of 333.78 and a molecular formula of C18H12ClN5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. It also has a cyanoethenyl group attached to the pyrazolo[1,5-a]pyrimidine core, and a chlorophenyl group attached to the cyanoethenyl group .

Scientific Research Applications

Synthesis of Novel Polyheterocyclic Compounds

This compound has been used as a precursor for the synthesis of several novel polyheterocyclic compounds. For example, Metwally et al. (2017) reported that the compound, through reactions with phenyl isothiocyanate, can yield thioanilide derivatives, which subsequently serve as precursors for synthesizing novel tetraheterocyclic compounds. These syntheses are characterized by their elemental and spectral data, confirming the formation of these new structures, with X-ray crystallography providing further structural evidence (Metwally, Abdallah, & Almabrook, 2017).

Building Blocks in Heterocyclic Synthesis

Additionally, the compound serves as a building block in heterocyclic synthesis. According to studies, it has been used to create diverse heterocyclic systems, such as triazolo[4,3-a]pyrimidine and pyrimido[1,2-a]benzimidazole, showcasing its versatility in generating heterocyclic compounds with potential antimicrobial properties. For instance, El-Gohary, Ibrahim, and Farouk (2021) utilized a related beta-chloroenaldehyde derivative to construct novel heterocyclic rings bearing the pyrimidine nucleus, indicating the broad applicability of this class of compounds in developing antimicrobial agents (El-Gohary, Ibrahim, & Farouk, 2021).

Antimicrobial Activity

The synthesis and evaluation of new heterocyclic compounds based on this chemical structure have also been linked to antimicrobial activity. Research has shown that derivatives synthesized from this compound can exhibit significant antimicrobial properties. For instance, Hafez, El-Gazzar, and Zaki (2016) synthesized a series of spiro compounds from a related structure, demonstrating notable antimicrobial activity, highlighting the compound's potential in contributing to the development of new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

properties

IUPAC Name

2-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5/c1-11-7-12(2)24-18(22-11)16(10-21)17(23-24)14(9-20)8-13-3-5-15(19)6-4-13/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHZZYGELUGKII-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=C(C=C3)Cl)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=C(C=C3)Cl)/C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

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